molecular formula C20H12O4 B14492914 Phenyl 9-oxo-9H-xanthene-2-carboxylate CAS No. 64026-57-9

Phenyl 9-oxo-9H-xanthene-2-carboxylate

Cat. No.: B14492914
CAS No.: 64026-57-9
M. Wt: 316.3 g/mol
InChI Key: UUJITDLVCKNDEK-UHFFFAOYSA-N
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Description

Phenyl 9-oxo-9H-xanthene-2-carboxylate is a carboxyxanthone derivative characterized by a xanthene scaffold (a tricyclic system with two benzene rings fused via a central oxygen-containing ring) substituted with a ketone group at position 9 and a carboxylate ester at position 2. The synthesis of 9-oxo-9H-xanthene-2-carboxylic acid (compound 162), the precursor to the phenyl ester, was first reported by Anschutz et al., with subsequent modifications focusing on substituent variations to optimize pharmacological properties .

Properties

CAS No.

64026-57-9

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

phenyl 9-oxoxanthene-2-carboxylate

InChI

InChI=1S/C20H12O4/c21-19-15-8-4-5-9-17(15)24-18-11-10-13(12-16(18)19)20(22)23-14-6-2-1-3-7-14/h1-12H

InChI Key

UUJITDLVCKNDEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 9-oxo-9H-xanthene-2-carboxylate typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with phenol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Phenyl 9-oxo-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted xanthenes, hydroxy derivatives, and quinones .

Scientific Research Applications

Phenyl 9-oxo-9H-xanthene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of Phenyl 9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Representative Analogues of 9-Oxo-9H-Xanthene-2-Carboxylic Acid
Compound ID Substituents Synthesis Method Biological Focus
163 1-Methoxy Friedel-Crafts acylation + methylation Antiallergic activity
178 7-Chloro Benzophenone intermediate synthesis Improved stability
179 7-Hydroxy Ether cleavage of 168 with HBr Solubility enhancement
211 7-Mercapto Derivatization with dimethylcarbamothioic chloride Precursor for alkylation
216 7-Methylsulfonyl Oxidation of 214 with H₂O₂ Electrophilic reactivity

Substituent Effects on Properties

  • Electron-withdrawing groups (e.g., Cl, SO₂Me) : Enhance stability and electrophilic reactivity, as seen in 178 and 216 .
  • Methoxy and hydroxy groups : Improve solubility and modulate interactions with biological targets (e.g., 163 and 179 ) .
  • Mercapto groups : Serve as versatile intermediates for further functionalization (e.g., 211 to 216 ) .

Comparison with Structurally Similar Compounds

Beyond direct analogues, compounds with structural or functional similarities include:

Table 2: Compounds with High Similarity to 9-Oxo-9H-Xanthene-2-Carboxylic Acid
Compound Similarity Index Key Features Reference
A232324 [527681-33-0] 0.85 Xanthene scaffold with ester groups
Ethyl 3-hydroxy-2H-chromene-4-carboxylate 0.84 Chromene ring with hydroxyl and ester
A291003 [80379-31-3] 0.84 Substituted xanthene derivative

These compounds share core motifs (e.g., fused aromatic systems, carboxylate esters) but differ in ring saturation (chromene vs. xanthene) or substituent positioning, leading to divergent physicochemical and biological profiles.

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